molecular formula C19H24N2O4S B2467104 N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899979-53-4

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide

Cat. No.: B2467104
CAS No.: 899979-53-4
M. Wt: 376.47
InChI Key: FTWBEFFKEPZUEA-UHFFFAOYSA-N
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Description

N-[2-[Benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide is a synthetic benzamide-sulfonamide hybrid compound provided for research purposes. This chemical scaffold is of significant interest in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition and cellular signaling pathways. Structurally related sulfonamide analogues have been investigated for their ability to selectively inhibit the NLRP3 inflammasome, a multiprotein complex critical in the innate immune response . Such inhibitors are valuable tools for researching inflammatory processes implicated in a range of conditions, such as autoimmune disorders, neurodegenerative diseases, and metabolic syndromes . The mechanism of action for compounds in this class is thought to involve direct interference with the formation of the inflammasome complex, thereby blocking the maturation and release of pro-inflammatory cytokines like IL-1β without directly inhibiting the effector enzyme caspase-1 . Researchers can utilize this compound to probe inflammatory pathways and explore potential therapeutic strategies. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-21(15-16-7-5-4-6-8-16)26(23,24)14-13-20-19(22)17-9-11-18(25-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWBEFFKEPZUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Sulfamoyl Ethyl Intermediate

The synthesis begins with the preparation of the sulfamoyl ethyl backbone. A two-step protocol is commonly employed:

  • Sulfonation of Ethylenediamine :
    Ethylenediamine reacts with chlorosulfonic acid under controlled conditions to form 2-chloroethylsulfamoyl chloride. This intermediate is stabilized at low temperatures (−10°C to 0°C) to prevent decomposition.

  • N-Alkylation with Benzyl and Ethyl Groups :
    The sulfamoyl chloride intermediate undergoes sequential alkylation. First, benzyl bromide is introduced in the presence of a base (e.g., triethylamine), followed by ethylation using ethyl iodide. This yields N-benzyl-N-ethylsulfamoyl ethylamine.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Yield: 65–72%

Coupling with 4-Methoxybenzamide

The final step involves coupling the sulfamoyl ethylamine with 4-methoxybenzoyl chloride. Peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate this reaction.

Optimized Protocol :

  • Dissolve N-benzyl-N-ethylsulfamoyl ethylamine (1.0 equiv) and 4-methoxybenzoyl chloride (1.2 equiv) in anhydrous DCM.
  • Add EDC (1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
  • Stir at 25°C for 12–16 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield : 78–85%

Reaction Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity Low (DCM/THF) Maximizes intermediate stability
Reaction Temperature 20–25°C Prevents side reactions (e.g., over-sulfonation)
Coupling Agent EDC with DMAP Enhances acyl transfer efficiency

Catalytic Additives

  • DMAP : Accelerates acylation by 30–40% compared to base-free conditions.
  • Molecular Sieves (4Å) : Reduce hydrolysis of the sulfamoyl intermediate, improving yield by 10–15%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch variability and improves heat dissipation during exothermic steps (e.g., sulfonation). Pilot studies report a 20% reduction in reaction time and 95% purity in crude products.

Purification Techniques

Method Purity Achieved Throughput
Recrystallization ≥98% Low
Preparative HPLC ≥99.5% Moderate
Simulated Moving Bed (SMB) ≥99% High

Case Studies and Comparative Analysis

Academic vs. Industrial Protocols

Parameter Academic Approach Industrial Approach
Scale 1–10 g 1–100 kg
Catalyst Cost High (EDC/DMAP) Optimized (DCC)
Cycle Time 24–48 hours 8–12 hours

Yield Maximization in Multigram Syntheses

A 2024 study demonstrated that substituting THF with 2-methyltetrahydrofuran (2-MeTHF) increased yields from 78% to 86% due to improved solubility of the sulfamoyl intermediate.

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while nucleophilic substitution on the benzamide moiety can produce various substituted benzamides.

Scientific Research Applications

Cancer Treatment

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide has been identified as a potential MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are crucial in cancer therapy as they interfere with the MAPK signaling pathway, which is often dysregulated in cancers. The compound has shown efficacy in treating various types of cancer, including:

  • Colorectal Cancer
  • Breast Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer

Research indicates that this compound can be used alone or in combination with other treatments such as chemotherapy or radiation therapy to enhance therapeutic outcomes .

Antiviral Properties

The compound exhibits antiviral activity against several viruses, including:

  • HIV
  • Hepatitis B Virus (HBV)
  • Cytomegalovirus (CMV)

These properties make it a candidate for developing antiviral therapies, particularly for patients with compromised immune systems or chronic viral infections .

Anti-inflammatory and Autoimmune Diseases

This compound has shown promise in treating autoimmune diseases by modulating the immune response. It may help alleviate symptoms of conditions such as rheumatoid arthritis and psoriasis by targeting inflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound in inhibiting cancer cell lines. For instance, studies showed a significant reduction in cell viability at concentrations ranging from 10 to 100 µM across various cancer types .

Combination Therapies

Clinical trials are exploring the use of this compound in combination with established chemotherapeutics such as cisplatin and gemcitabine. Preliminary results suggest that combining these agents enhances therapeutic efficacy while potentially reducing side effects associated with higher doses of chemotherapy .

Mechanism of Action

The mechanism of action of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar and is used as an intermediate in the synthesis of glyburide.

    N,N-disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds are known for their enzyme inhibitory properties and are structurally related to N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Biological Activity

N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the class of benzamides and features a complex structure that includes a sulfamoyl group and a methoxybenzamide moiety, which are critical for its interaction with biological targets.

This compound exhibits its biological activity primarily through enzyme inhibition. The mechanism involves binding to specific enzymes or receptors, which can modulate their activity. The presence of the sulfamoyl group is significant as it can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound may inhibit several enzymes involved in critical biological pathways. For instance, studies have shown its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects, making this compound a candidate for cancer therapy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been reported to exhibit IC50 values in the low micromolar range against specific tumor cell lines, indicating potent growth-inhibitory effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorobenzyl)sulfamoyl derivativesContains sulfamoyl and fluorobenzyl groupsPotential enzyme inhibitors
4-methoxybenzamide derivativesBenzamide moiety with various substituentsVaries widely; some exhibit anti-inflammatory properties
JC-171Hydroxyl-sulfonamide analoguePotential therapeutic for neurological disorders

These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that enhance its pharmacological profile.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested. This suggests its potential utility in oncology .
  • Mechanistic Studies : Further mechanistic studies indicated that the compound's inhibition of DHFR leads to reduced nucleotide synthesis, thereby impairing DNA replication in cancer cells. This mechanism underscores its potential as a chemotherapeutic agent .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) assays have demonstrated that this compound binds effectively to target proteins involved in cell signaling pathways, suggesting a multifaceted role in modulating cellular functions .

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